![molecular formula C21H21ClN6 B2537217 N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-13-6](/img/structure/B2537217.png)
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 2-methylpropylamine, and phenylhydrazine.
Formation of Pyrazole Ring: Phenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.
Formation of Pyrimidine Ring: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Substitution Reactions: The final compound is obtained through substitution reactions involving 3-chloroaniline and 2-methylpropylamine under controlled conditions.
Industrial production methods often employ green chemistry principles to minimize environmental impact and improve yield .
化学反応の分析
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Structural Characteristics
- Molecular Weight : 402.9 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 6
These properties influence the compound's solubility and bioavailability, which are critical for its pharmacological effects.
Antitumor Activity
Research has indicated that compounds with similar structures to N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant antitumor properties by acting as inhibitors of various kinases involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in angiogenesis and tumor progression .
Enzyme Inhibition
The compound has shown promise as an inhibitor for several receptor tyrosine kinases (RTKs). Its structural features allow it to interact effectively with the ATP-binding sites of these kinases, thereby blocking their activity . This inhibition can lead to reduced cell proliferation in cancer cell lines such as K562 and MV4-11 .
Pharmacological Studies
In pharmacological studies, this compound has been tested for its effects on cell viability and apoptosis induction in cancer models. The compound's ability to induce cell death in specific cancer cell lines has been attributed to its interference with signaling pathways essential for cell survival .
Table 1: Summary of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antitumor Activity | VEGFR Inhibition | Reduced tumor growth | |
RTK Inhibition | Multiple RTKs | Decreased proliferation | |
Cytotoxicity | K562 Cell Line | Induction of apoptosis |
Notable Research Outcomes
- VEGFR Inhibition : A study demonstrated that derivatives similar to N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed potent inhibition against VEGFR-2, leading to significant reductions in angiogenesis .
- Cell Line Studies : Research indicated that the compound induced apoptosis in K562 cells through mitochondrial pathway activation and caspase cascade initiation .
作用機序
The mechanism of action of N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets . The compound primarily acts as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its activity .
類似化合物との比較
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Similar structure but different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their inhibitory activity against certain enzymes.
4-aminopyrrolo[2,3-d]pyrimidine: This compound has a different ring structure, affecting its binding affinity and specificity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
生物活性
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and kinase inhibition. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity. The presence of the 3-chlorophenyl and 2-methylpropyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to the compound and its derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 5.2 | Induces apoptosis via mitochondrial pathway |
This compound | MCF-7 (Breast) | 1.74 | Inhibition of cell proliferation |
This compound | PC-3 (Prostate) | 7.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Apoptosis Induction in A549 Cells : A study demonstrated that the compound significantly induced apoptosis in A549 lung cancer cells at low micromolar concentrations. Flow cytometric analysis confirmed increased sub-G1 populations indicative of apoptotic cells .
- Inhibition of MCF-7 Proliferation : The compound exhibited an IC50 value of 1.74 µM against MCF-7 breast cancer cells, suggesting that modifications in the pyrazolo[3,4-d]pyrimidine scaffold are crucial for enhancing anti-proliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : This compound has been reported to inhibit specific kinases involved in cancer progression. For instance, it was evaluated for Src kinase inhibitory activity with promising results .
- EGFR Inhibition : Recent studies have indicated that derivatives from this class can act as epidermal growth factor receptor inhibitors (EGFRIs), targeting both wild-type and mutant forms of EGFR with low nanomolar IC50 values .
特性
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPCKRLGQLAXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。